
1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine, also known as CFPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. CFPP possesses several unique properties that make it a promising candidate for drug development.
科学的研究の応用
1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess several pharmacological properties such as anti-inflammatory, analgesic, and anti-tumor activities. 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用機序
The exact mechanism of action of 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This leads to a decrease in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the pathogenesis of several diseases.
Biochemical and Physiological Effects:
1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine has been shown to possess several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS). Furthermore, 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine has been shown to possess antioxidant properties and to increase the levels of glutathione peroxidase (GPx) and superoxide dismutase (SOD).
実験室実験の利点と制限
1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine possesses several advantages for lab experiments. It is a highly stable compound and can be easily synthesized in large quantities. 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine is also highly soluble in water, which makes it ideal for in vitro studies. However, 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine also possesses several limitations for lab experiments. It has been shown to possess cytotoxic effects at high concentrations, which limits its potential applications in vivo. Furthermore, 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine has been shown to possess low bioavailability, which may limit its potential applications in drug development.
将来の方向性
1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine has several potential future directions for research. It has been shown to possess several pharmacological properties that make it a promising candidate for drug development. Future research could focus on improving the bioavailability of 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine and developing novel formulations that can enhance its therapeutic efficacy. Furthermore, future research could focus on studying the potential applications of 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, future research could focus on studying the potential applications of 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine in combination with other drugs for the treatment of various diseases.
合成法
1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 4-chlorobenzoyl chloride with 2-furoic acid in the presence of a base such as triethylamine. This reaction leads to the formation of 4-(2-furoyl)-4-chlorobenzoyl chloride. The next step involves the reaction of this intermediate with piperazine in the presence of a base such as potassium carbonate. This reaction leads to the formation of 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine.
特性
IUPAC Name |
(4-chlorophenyl)-[4-(furan-2-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c17-13-5-3-12(4-6-13)15(20)18-7-9-19(10-8-18)16(21)14-2-1-11-22-14/h1-6,11H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRJZLNHSDXZIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

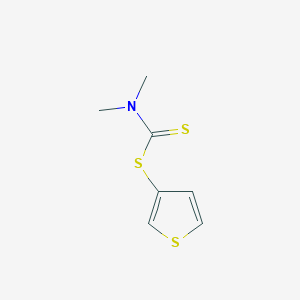

![methyl 2-cyano-3-[1-methyl-5-(methylsulfonyl)-1H-pyrrol-2-yl]acrylate](/img/structure/B429057.png)
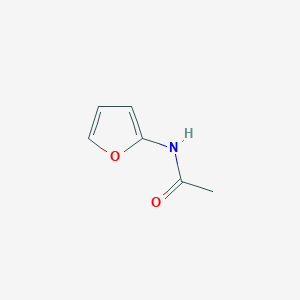

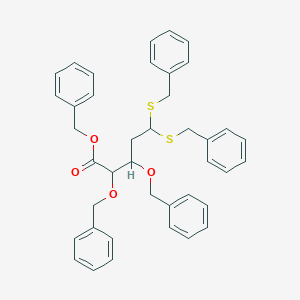
![2,4-Ditert-butoxy-5-[3-(2,4-ditert-butoxy-5-pyrimidinyl)-5-fluorophenyl]pyrimidine](/img/structure/B429062.png)
![Thieno[3,2-h][1,6]naphthyridine](/img/structure/B429063.png)
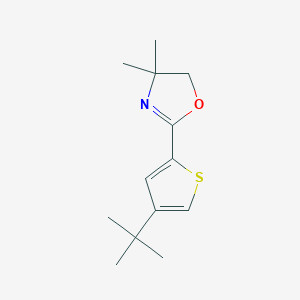
![tert-butyl 4-{2-[(tert-butoxycarbonyl)amino]ethyl}-1H-imidazole-1-carboxylate](/img/structure/B429066.png)
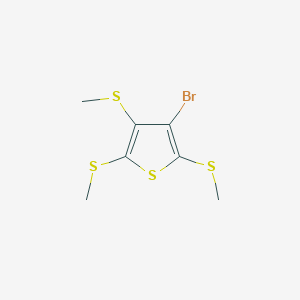
![tert-butyl5-hydroxythieno[3,4-f][1,7]naphthyridine-4(5H)-carboxylate](/img/structure/B429073.png)

![Thieno[3,4-c][1,5]naphthyridine 1-oxide](/img/structure/B429075.png)